Xylulose-1,5-Bisphosphate
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Overview
Description
D-xylulose 1,5-bisphosphate is a xylulose phosphate that is D-xylulose carrying two phospho groups at positions 1 and 5. It has a role as an EC 4.1.1.39 (ribulose-bisphosphate carboxylase) inhibitor. It derives from a D-xylulose. It is a conjugate acid of a D-xylulose 1,5-bisphosphate(4-).
Scientific Research Applications
Inhibition of Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase
Xylulose-1,5-bisphosphate has been identified as a potent inhibitor of ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco). Studies have shown that this inhibition is competitive and affects both the carboxylase and oxygenase activities of the enzyme (McCurry & Tolbert, 1977). Additionally, this compound is known to bind to decarbamylated Rubisco sites, significantly affecting the enzyme's functioning depending on the pH levels (Zhu & Jensen, 1991).
Structural Interactions and Inhibitory Mechanisms
The interactions of this compound with Rubisco have been studied through x-ray crystallography, providing insights into the inhibitory mechanisms. These studies reveal that the binding of this compound to the enzyme leads to the release of activating molecules from the active site, causing a distortion in the metal binding site (Taylor, Fothergill, & Andersson, 1996).
Role in Ribulose-1,5-Bisphosphate Epimerization and Degradation
This compound can also arise from the non-enzymic epimerization of ribulose-1,5-bisphosphate and has been found to simulate substrate inhibition of Rubisco, indicating its significant role in the enzyme's functioning (Paech, Pierce, McCurry, & Tolbert, 1978).
Implications in Photosynthesis
This compound is relevant in the context of photosynthesis, particularly in its interactions with Rubisco, which is a key enzyme in the process. The binding of this compound to Rubisco in photosynthetic organisms has been closely examined, illustrating its significant impact on photosynthetic efficiency and enzyme regulation (Newman & Gutteridge, 1994).
Degradation and Inactivation of Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase
Further studies have explored the degradation of this compound by selective sugar phosphatases, highlighting its regulatory role in photosynthesis and the ancient enzyme Rubisco (Bracher et al., 2015).
Properties
CAS No. |
15565-46-5 |
---|---|
Molecular Formula |
C5H12O11P2 |
Molecular Weight |
310.09 g/mol |
IUPAC Name |
[(2R,3S)-2,3-dihydroxy-4-oxo-5-phosphonooxypentyl] dihydrogen phosphate |
InChI |
InChI=1S/C5H12O11P2/c6-3(1-15-17(9,10)11)5(8)4(7)2-16-18(12,13)14/h3,5-6,8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/t3-,5+/m1/s1 |
InChI Key |
YAHZABJORDUQGO-WUJLRWPWSA-N |
Isomeric SMILES |
C([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O |
SMILES |
C(C(C(C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O |
Synonyms |
xylulose 1,5-bisphosphate xylulose 1,5-diphosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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